6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline

Antioxidant Oxidative Stability Rubber Additives

Procure 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 10579-68-7) for your next kinase inhibitor or NMD modulator campaign. Generic tetrahydroquinoxaline scaffolds cannot replicate the target selectivity or biological effects of this specific 6,7-dimethyl variant. Empirical evidence shows that this precise substitution pattern confers critical selectivity for GSK3β over DYRK1A, CLK1, and CK1δ, while enabling systematic adjustments to fine-tune off-target effects. Choose this compound to ensure reproducible SAR data and valid lead optimization.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 10579-68-7
Cat. No. B115003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline
CAS10579-68-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NCCN2
InChIInChI=1S/C10H14N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h5-6,11-12H,3-4H2,1-2H3
InChIKeyDPSZEBZGBCWUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Reduced Quinoxaline Scaffold for Medicinal Chemistry and Ligand Development


6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS 10579-68-7) is a bicyclic heterocyclic compound belonging to the tetrahydroquinoxaline class, characterized by a saturated pyrazine ring fused to a dimethyl-substituted benzene ring [1]. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this compound exists as a solid at room temperature and serves as a versatile small-molecule scaffold for the synthesis of biologically active derivatives, particularly in the development of kinase inhibitors and nonsense-mediated mRNA decay (NMD) modulators [2].

Why 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Substituted with Unsubstituted or Mono-Methyl Analogs in Structure-Activity Relationship Studies


The 6,7-dimethyl substitution pattern on the tetrahydroquinoxaline core is not a trivial modification; it fundamentally alters the compound's lipophilicity, electronic distribution, and steric profile compared to unsubstituted, 6-methyl, or 7-methyl analogs . In kinase inhibition studies, the presence and position of methyl groups on the quinoxaline ring critically influence binding selectivity—for instance, 6,7-dimethyl quinoxaline derivatives exhibit marked selectivity for GSK3β over other CMGC family kinases (DYRK1A, CLK1, CK1δ), whereas mono-substituted or unsubstituted analogs show either reduced potency or complete loss of selectivity [1][2]. This substituent-dependent activity profile means that generic substitution with a simpler tetrahydroquinoxaline scaffold would not replicate the target engagement or downstream biological effects observed with the 6,7-dimethyl variant, making compound-specific procurement essential for reproducible SAR studies and lead optimization campaigns.

6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline: Head-to-Head and Class-Level Quantitative Differentiation Evidence


Antioxidant Activity: Tetrahydroquinoxaline Scaffold Demonstrates >2-Fold Higher Induction Period than Tetrahydroquinoline Analogs

The tetrahydroquinoxaline scaffold, of which 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline is a substituted member, exhibits significantly superior antioxidant activity compared to the structurally analogous 1,2,3,4-tetrahydroquinoline scaffold [1]. In oxygen-absorption assays conducted in tetralin, 1,2,3,4-tetrahydroquinoxalines demonstrated markedly longer induction periods than 1,2,3,4-tetrahydroquinolines, indicating enhanced peroxyl radical trapping ability [1]. Within the tetrahydroquinoxaline series, 2-methyl-1,2,3,4-tetrahydroquinoxaline achieved the highest induction period—2.4 times that of the commercial antioxidant BHT and 2.2 times that of Nonflex AW (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) [1]. This class-level advantage is attributed to the presence of the second nitrogen atom in the saturated ring, which modulates electron density and stabilizes radical intermediates more effectively than the quinoline system [1].

Antioxidant Oxidative Stability Rubber Additives

Kinase Selectivity: 6,7-Dimethyl Quinoxaline Analogs Exhibit Exclusive GSK3β Selectivity Over DYRK1A and CLK1

A series of 6,7-dimethyl quinoxaline analogs (Compounds I–IX) were evaluated for kinase inhibition against members of the CMGC family (GSK3β, DYRK1A, CLK1, CK1δ) implicated in tau hyperphosphorylation [1]. Compounds IV and V, bearing bromo/chloro functionalities in the aromatic core attached to the 6,7-dimethyl quinoxaline scaffold, demonstrated high selectivity for GSK3β while showing no activity against DYRK1A, CLK1, or CK1δ [1]. Molecular docking studies revealed that this selectivity arises from a primary hydrogen bond between the designed molecules and Val135 residue in GSK3β, complemented by non-covalent interactions with Arg141/Thr138 [1]. In a follow-up study targeting CDK5, compounds III and VI (with adjacently located alkoxy/hydroxy functionalities) were the most potent in the series, exhibiting micromolar activity, whereas the entire series remained inactive against DYRK1A, CLK1, and CK1δ [2].

Kinase Inhibition Alzheimer's Disease GSK3β Drug Discovery

Scaffold Utility: 6,7-Dimethyltetrahydroquinoxaline Core Enables Potent Nonsense-Mediated mRNA Decay (NMD) Inhibition

The 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline core serves as the foundational scaffold for NMDI14 (CHEBI:231476), a characterized nonsense-mediated mRNA decay (NMD) inhibitor [1]. NMDI14 is defined as a quinoxaline derivative wherein the parent 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline is substituted at positions 2 and 3 with 2-{[3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]amino}-2-oxoethyl and oxo groups, respectively [1]. The NMD inhibitory activity of NMDI14 demonstrates that the 6,7-dimethyltetrahydroquinoxaline core provides a suitable three-dimensional and electronic framework for engaging NMD pathway components, a property not shared by unsubstituted tetrahydroquinoxaline or mono-methyl analogs [1].

NMD Inhibition RNA Therapeutics Genetic Disorders

Optimal Research and Industrial Application Scenarios for 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline


Kinase Inhibitor Lead Optimization for Alzheimer's Disease Therapeutics

Medicinal chemistry teams pursuing selective GSK3β or CDK5 inhibitors for tauopathy indications should utilize 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline as the core scaffold for analog synthesis. The 6,7-dimethyl substitution pattern has been empirically demonstrated to confer selectivity for GSK3β over DYRK1A, CLK1, and CK1δ, while adjacent alkoxy/hydroxy derivatives show micromolar CDK5 activity [1][2]. This scaffold enables systematic adjustment of electron density at the aromatic core to fine-tune kinase selectivity, a critical requirement for reducing off-target effects in neurodegenerative drug discovery [2].

Development of Nonsense-Mediated mRNA Decay (NMD) Modulators

The 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline core is a validated scaffold for NMD inhibition, as exemplified by NMDI14 [1]. Research groups investigating NMD modulation for the treatment of genetic disorders caused by premature termination codons can employ this compound as a starting material for the synthesis of focused libraries, leveraging the established substitution pattern at positions 2 and 3 to explore structure-activity relationships and optimize potency and pharmacokinetic properties [1].

Antioxidant Additive Formulation for Polymer and Rubber Stabilization

Based on class-level evidence demonstrating that tetrahydroquinoxalines exhibit superior antioxidant induction periods compared to tetrahydroquinolines—with 2-methyl-1,2,3,4-tetrahydroquinoxaline achieving 2.4× the induction period of BHT [1]—the 6,7-dimethyl derivative represents a candidate scaffold for developing next-generation antioxidant additives. The enhanced radical-trapping ability of the tetrahydroquinoxaline core, attributed to the second nitrogen atom in the saturated ring, makes this compound class particularly suitable for applications requiring prolonged oxidative stability in rubbers, plastics, and lubricating oils [1].

Synthetic Methodology Development for Tetrahydroquinoxaline Derivatives

6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline serves as a model substrate for the development and optimization of catalytic hydrogenation and transfer hydrogenation protocols for N-heteroarenes. Its well-defined structure and commercial availability enable systematic studies of reaction conditions, catalyst performance, and substrate scope, facilitating the advancement of greener synthetic methodologies for the preparation of biologically relevant tetrahydroquinoxaline units [1].

Quote Request

Request a Quote for 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.